Jolkinolide E is a naturally occurring diterpenoid, specifically classified as an ent-abietane diterpene. [, , , , , , ] It was first isolated from the roots of Euphorbia jolkini, a plant species known for its medicinal properties. [] Jolkinolide E has been the subject of scientific research due to its diverse biological activities, making it a valuable compound for further investigation in various fields. [, , , ]
Jolkinolide E is derived from the roots of Euphorbia fischeriana, a plant known for its medicinal properties. The extraction process typically involves drying the roots and employing various solvent extraction methods to isolate the active compounds, including Jolkinolide E. The purity of extracted compounds can exceed 99%, making them suitable for further biological testing and analysis .
Jolkinolide E is classified as a sesquiterpene lactone, a type of natural product characterized by a cyclic structure containing a lactone functional group. These compounds are often noted for their diverse biological activities, including cytotoxicity against various cancer cell lines and potential anti-inflammatory effects.
The synthesis of Jolkinolide E has been achieved through several methods, including total synthesis from simpler organic compounds. One notable approach involves starting from 9-methoxy-carbonyl-4,4,10-trimethyl-Δ6-8-octalone and utilizing Δ8(14)-podocalpen-13-one as intermediates. This method allows for efficient production with moderate yields .
The synthetic route typically consists of multiple steps involving functional group transformations, cyclization reactions, and purification processes such as chromatography. The total yield for synthesizing Jolkinolide E can vary depending on the specific conditions and reagents used in each step.
The molecular structure of Jolkinolide E features a complex arrangement typical of sesquiterpene lactones. It includes multiple rings and functional groups that contribute to its biological activity. The precise molecular formula is C₁₉H₂₄O₃, indicating the presence of multiple carbon atoms along with oxygen functionalities.
The molecular weight of Jolkinolide E is approximately 300.39 g/mol. Structural elucidation is often performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide detailed information about the arrangement of atoms within the molecule.
Jolkinolide E undergoes various chemical reactions typical for sesquiterpene lactones, including hydrolysis and oxidation. These reactions can lead to the formation of different derivatives that may exhibit altered biological activities.
The reactivity of Jolkinolide E can be influenced by its structural features, such as the presence of double bonds and functional groups that can participate in electrophilic or nucleophilic attacks. Understanding these reactions is crucial for developing derivatives with enhanced pharmacological properties.
Jolkinolide E exhibits its biological effects primarily through interactions with cellular signaling pathways. Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways and modulating key proteins involved in cell survival and proliferation.
Studies have shown that Jolkinolide E can inhibit cell proliferation in various cancer cell lines, suggesting a potential mechanism involving the disruption of cell cycle progression. Its effects on specific signaling pathways, such as those involving phosphoinositide 3-kinase and protein kinase B, are also being explored .
Jolkinolide E appears as a yellowish oil or solid depending on its purity and crystallization conditions. It has a characteristic odor typical of many natural terpenes.
Key chemical properties include:
Relevant analyses often include high-performance liquid chromatography for purity assessment and stability testing under various environmental conditions .
Jolkinolide E has significant potential in scientific research, particularly in pharmacology. Its applications include:
Jolkinolide E is a casbane-type diterpenoid primarily isolated from perennial species within the genus Euphorbia (Euphorbiaceae family). Its principal botanical source is the root system of Euphorbia rapulum, though it co-occurs in related species such as Euphorbia jolkinii and Euphorbia nematocypha [1] [3] [7]. These plants thrive in diverse ecosystems, with E. jolkinii notably dominating grasslands in Northwestern Yunnan (China), where its extensive root network contributes to ecological resilience [7].
Jolkinolide E is biosynthesized as a specialized metabolite, typically accumulating in root tissues alongside structurally analogous diterpenoids like jolkinolides A and B. Bioactivity screenings indicate weak but selective cytotoxicity against human hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and rat glioma (C6) cell lines, distinguishing it from more potent congeners [1].
Table 1: Natural Sources and Bioactivity of Jolkinolide E
Source Plant | Plant Part | Key Bioactivities | Tested Cell Lines/Assays |
---|---|---|---|
Euphorbia rapulum | Roots | Weak selective cytotoxicity | HepG2, MCF-7, C6 |
Euphorbia jolkinii | Roots | Co-occurrence with antifeedant/antiviral diterpenes | Spodoptera exigua, RSV inhibition |
Euphorbia nematocypha | Roots | Isolated with cytotoxic jolkinolide B | Cancer cell panel screenings |
The jolkinolide diterpenoids were first identified in the early 1970s during phytochemical investigations of toxic Euphorbia species. Jolkinolide E was isolated shortly after jolkinolide B (1972) from Euphorbia jolkinii, marking a key advancement in understanding the genus’s diterpenoid diversity [3] [7]. Initial extraction relied on ethanolic maceration of dried roots, followed by silica-gel chromatography to separate individual casbane derivatives [1] [7].
The compound’s structural complexity delayed full characterization until advancements in spectroscopic methods (e.g., 1D/2D NMR, high-resolution mass spectrometry) became widely accessible. By the 1990s, Jolkinolide E was recognized as a chemotaxonomic marker for specific Euphorbia lineages, though it remains less studied than its isomer jolkinolide B due to lower abundance and milder bioactivity [3] [6].
Jolkinolide E (C₂₀H₂₈O₂; MW 300.44 g/mol) belongs to the abietane diterpenoid superclass, characterized by a fused three-ring skeleton with varying oxygenation patterns. It specifically falls within the casbane subgroup, distinguished by a highly oxidized γ-lactone ring (D-ring) and a trans-fused decalin core (A/B rings) [1] [4] [9]. Its IUPAC name is (4bS,8aR,10S)-10-Ethenyl-4b,8,8-trimethyl-2,3,6,7,8a,9,10,11-octahydro-1H-naphtho[2,1-b]oxepin-5-one, reflecting its polycyclic ether-lactone system [5].
Structurally, jolkinolide E is an epimer of jolkinolide B at C-13, differing in stereochemistry and the position of exocyclic double bonds. Unlike abietanes with aromatic C-rings (e.g., royleanone from Salvia spp.), casbane diterpenoids like jolkinolide E retain non-aromatic C-rings with α,β-unsaturated lactone moieties critical for electrophilic reactivity [2] [4] [9]. This lactone enables nucleophilic interactions with biological targets, though its bioactivity is attenuated compared to quinone-containing abietanes like horminone [2] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1